molecular formula C29H27NO5 B169838 4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4'-carbonitrile CAS No. 130166-92-6

4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4'-carbonitrile

Cat. No.: B169838
CAS No.: 130166-92-6
M. Wt: 469.5 g/mol
InChI Key: XJSHMVGXIABVNW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4’-carbonitrile involves multiple steps. One common method includes the reaction of 4-chlorobiphenyl with potassium tert-butoxide, followed by the reaction of the resulting compound with 6-bromohexanol. The final product is obtained through esterification with acryloyl chloride.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, ensuring that the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4’-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4’-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4’-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4’-carbonitrile include:

Uniqueness

What sets 4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4’-carbonitrile apart from similar compounds is its unique combination of functional groups, which confer specific chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

IUPAC Name

[4-(4-cyanophenyl)phenyl] 4-(6-prop-2-enoyloxyhexoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27NO5/c1-2-28(31)34-20-6-4-3-5-19-33-26-15-13-25(14-16-26)29(32)35-27-17-11-24(12-18-27)23-9-7-22(21-30)8-10-23/h2,7-18H,1,3-6,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSHMVGXIABVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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